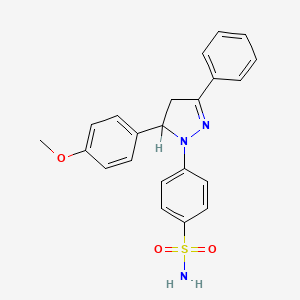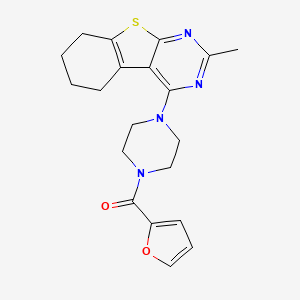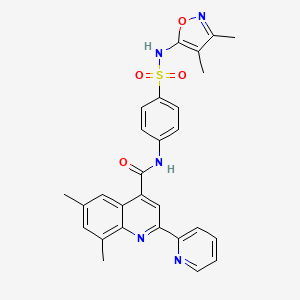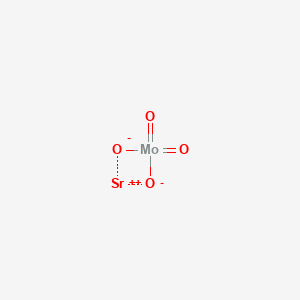
Molybdenum strontium oxide (MoSrO4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum strontium oxide (MoSrO4) is an inorganic compound that combines molybdenum and strontium with oxygen. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. Molybdenum strontium oxide is known for its stability and ability to form complex structures, making it a valuable material for research and industrial applications.
Mechanism of Action
Target of Action
Molybdenum strontium oxide (MoSrO4) is a compound that primarily targets various systems due to the properties of its constituent elements, molybdenum and strontium. Molybdenum, in particular, is found in various oxide stoichiometries and has been employed for different high-value research and commercial applications . It is known to interact with a variety of targets, including optical, electronic, catalytic, bio, and energy systems .
Mode of Action
The mode of action of MoSrO4 is largely determined by the properties of molybdenum oxides. The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states . This makes molybdenum oxides highly tunable for incorporation in various systems .
Biochemical Pathways
Molybdenum is an essential trace element for higher plants and plays an important regulatory role in developmental processes, photosynthesis, nitrogen metabolism, hormone signaling, and stress tolerance . The biosynthesis of the molybdenum cofactor (Moco) involves the complex interaction of six proteins and is a process of four steps . After its synthesis, Moco is distributed to the apoproteins of Mo-enzymes by Moco-carrier/binding proteins that also participate in Moco-insertion into the cognate apoproteins .
Pharmacokinetics
Molybdenum oxides are known for their great chemical and physical characteristics, making them versatile for various applications . These properties could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MoSrO4, impacting its bioavailability.
Result of Action
The result of MoSrO4’s action is primarily determined by the properties and applications of molybdenum oxides. They are found in various stoichiometries, which have been employed for different high-value research and commercial applications . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .
Action Environment
The action of MoSrO4 can be influenced by environmental factors. Molybdenum, for instance, is an essential micronutrient for almost all living beings and is present in low and diverse amounts in continental and marine waters, and in soils . The availability of molybdate in soils strictly depends on the concentration of Mo in plant cells . Therefore, the environment can significantly influence the action, efficacy, and stability of MoSrO4.
Biochemical Analysis
Biochemical Properties
Molybdenum, a key component of molybdenum strontium oxide, plays a crucial role in several biochemical reactions. It forms the molybdenum cofactor (Moco), which is found in the active site of critical molybdoenzymes . These enzymes participate in nitrogen and sulfur metabolism, hormone biosynthesis, and toxic compound transformations
Cellular Effects
The cellular effects of molybdenum strontium oxide are largely unexplored. Molybdenum oxides are known to have applications in various systems, including bio systems They can influence cell function by interacting with various cellular processes
Molecular Mechanism
Molybdenum, in its various oxidation states, allows manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states This suggests that molybdenum strontium oxide could interact with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
Molybdenum toxicity has been observed in ruminant species, with symptoms including poor growth, infertility, diarrhea, lameness, ataxia, and osteoporosis
Metabolic Pathways
Molybdenum, a component of molybdenum strontium oxide, is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Molybdate, the predominant form of molybdenum in solution, is taken up by cells from the external medium
Subcellular Localization
Molybdenum-containing enzymes have been found in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum strontium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of molybdenum trioxide (MoO3) and strontium oxide (SrO) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an inert or reducing atmosphere to prevent oxidation of the molybdenum.
Industrial Production Methods: In industrial settings, the production of molybdenum strontium oxide may involve large-scale solid-state reactions using high-purity starting materials. The process requires precise control of temperature and atmosphere to ensure the formation of the desired compound. Additionally, advanced techniques such as spark plasma sintering (SPS) can be employed to enhance the properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Molybdenum strontium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: Reduction reactions can convert molybdenum in the compound to lower oxidation states.
Substitution: Substitution reactions can occur where other metal ions replace strontium or molybdenum in the lattice.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are often used.
Substitution: Metal salts like calcium chloride (CaCl2) or barium chloride (BaCl2) can be used for substitution reactions.
Major Products:
Oxidation: Higher oxidation state molybdenum oxides (e.g., MoO3).
Reduction: Lower oxidation state molybdenum compounds (e.g., MoO2).
Substitution: Mixed metal oxides with altered properties.
Scientific Research Applications
Molybdenum strontium oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Investigated for its potential use in bio-sensing and bio-imaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced ceramics, electronic components, and as a catalyst in industrial chemical processes.
Comparison with Similar Compounds
Molybdenum trioxide (MoO3): Known for its catalytic properties and use in electronic devices.
Strontium titanate (SrTiO3): Used in electronic applications due to its dielectric properties.
Molybdenum dioxide (MoO2): Noted for its high electrical conductivity and catalytic activity.
Uniqueness of Molybdenum Strontium Oxide: Molybdenum strontium oxide stands out due to its combination of molybdenum and strontium, which imparts unique structural and electronic properties. This combination allows for a wide range of applications, from catalysis to electronics, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
strontium;dioxido(dioxo)molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJCJRRZBDFNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-04-7 |
Source


|
| Record name | Molybdenum strontium oxide (MoSrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum strontium oxide (MoSrO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![19-Cyclohexyl-10-[2-(dimethylamino)ethyl-methylamino]-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2,4,6,13(18),14,16-heptaene-15-carboxylic acid](/img/structure/B1676617.png)
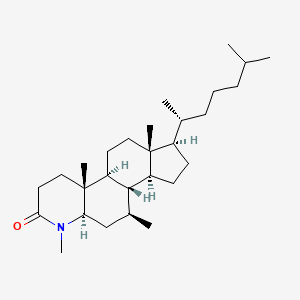
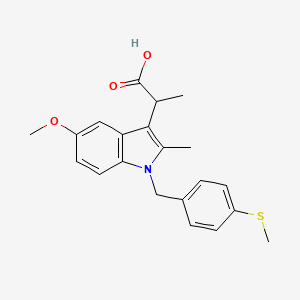


![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
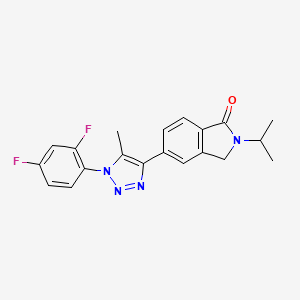
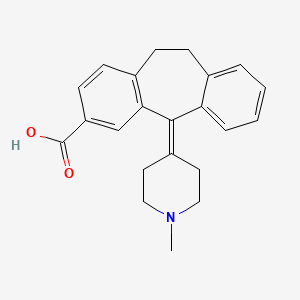
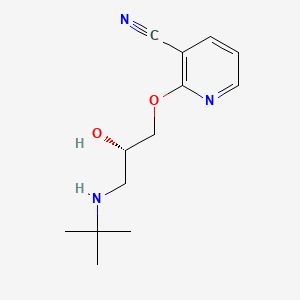
![(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1676631.png)
![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)
